7-chloro-4-(1H-pyrazol-1-yl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-pyrazol-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-9-2-3-10-11(8-9)14-6-4-12(10)16-7-1-5-15-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALVEQNPBLYHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pre Clinical Evaluation of Biological Activities of 7 Chloro 4 1h Pyrazol 1 Yl Quinoline and Its Derivatives
Antimalarial Activity Studies
The structural similarity of 7-chloro-4-(1H-pyrazol-1-yl)quinoline derivatives to chloroquine (B1663885) has prompted significant investigation into their potential as antimalarial agents, particularly in the context of rising drug resistance.
In Vitro Efficacy against Plasmodium falciparum Strains (Chloroquine-Sensitive and Resistant Phenotypes)
A variety of hybrid molecules incorporating the 7-chloroquinoline (B30040) core have been synthesized and tested against different strains of Plasmodium falciparum, the deadliest species of malaria parasite. Research has consistently shown that modifications to the side chain at the 4-position of the 7-chloroquinoline ring are crucial for antiplasmodial activity. nih.gov
Derivatives of 7-chloro-4-aminoquinoline have demonstrated efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, a novel pyrrolizidinylmethyl derivative named MG3 was found to be highly active against both CQS and CQR parasite strains. mdpi.com Similarly, studies on 7-chloro-4-aminoquinoline-sulfonamide hybrids showed that several compounds displayed antimalarial activity against the CQR FCR-3 strain of P. falciparum, with some achieving IC₅₀ values as low as 2 μM. nih.govnih.gov Another study synthesized a series of 7-chloro-4-aminoquinoline analogs and tested them against the CQS RKL-2 strain, with the most potent compounds showing MIC₅₀ values between 0.35 and 0.56 μg/mL. ijpsdronline.com
Quinolinotriazole hybrids, synthesized via "click" chemistry from a 4,7-dichloroquinoline (B193633) precursor, were evaluated against the CQR W2 strain of P. falciparum. scielo.br Several of these derivatives exhibited significant antimalarial activity, with IC₅₀ values in the range of 1.72–8.66 µM. scielo.br Another investigation into 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines also reported in vitro activity against the P. falciparum W2 CQR clone, with the most active compound showing an IC₅₀ value of 1.4 μM. nih.gov The consistent activity against resistant strains suggests that these derivatives may overcome the resistance mechanisms that affect chloroquine. mdpi.com
| Compound Type | P. falciparum Strain | Activity (IC₅₀/MIC₅₀) | Reference |
|---|---|---|---|
| 7-Chloro-4-aminoquinoline-sulfonamide hybrid (F7) | FCR-3 (CQR) | 2 μM | nih.gov |
| 7-Chloro-4-aminoquinoline-sulfonamide hybrid (F8) | FCR-3 (CQR) | 2 μM | nih.gov |
| 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline (Compound 56) | W2 (CQR) | 1.4 μM | nih.gov |
| Quinolinotriazole hybrid | W2 (CQR) | 1.72–8.66 µM | scielo.br |
| 7-Chloro-4-aminoquinoline analog (F5) | RKL-2 (CQS) | 0.35 μg/mL | ijpsdronline.com |
| 7-Chloro-4-aminoquinoline analog (F9) | RKL-2 (CQS) | 0.56 μg/mL | ijpsdronline.com |
Comparative Analysis with Established Antimalarial Agents
When evaluating new potential drug candidates, their efficacy is often compared to established treatments. In the case of antimalarials, chloroquine and quinine (B1679958) are common benchmarks.
In contrast, the preclinical profile of the derivative MG3 showed it to be orally active in rodent models of malaria with efficacy comparable to, or better than, chloroquine. mdpi.com This highlights the potential of specific structural modifications to yield compounds with potency that rivals current therapies.
Anticancer Activity Investigations
The quinoline (B57606) ring is a scaffold found in various compounds with demonstrated anticancer properties. Consequently, derivatives of this compound have been synthesized and evaluated for their potential as antiproliferative and cytostatic agents.
In Vitro Antiproliferative and Cytostatic Effects against Human Cancer Cell Lines
A range of 7-chloroquinoline derivatives have been tested against numerous human cancer cell lines. In one extensive study, hybrid analogues containing 7-chloro-4-aminoquinoline and a 2-pyrazoline (B94618) fragment were evaluated against 58 human cancer cell lines by the National Cancer Institute (NCI). nih.gov Five of these compounds demonstrated significant cytostatic activity, with GI₅₀ (50% growth inhibition) values ranging from 0.05 to 0.95 µM. nih.gov
Other studies have focused on specific cancer types. A series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives were screened against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. nih.gov The most active compound, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q), showed IC₅₀ values of 6.502 μM and 11.751 μM against MCF-7 and PC3 cells, respectively, which was comparable to the standard drug doxorubicin (B1662922) in MCF-7 cells. nih.gov Similarly, polysubstituted 7-chloro-4-quinolinylhydrazone derivatives were evaluated against four cancer cell lines, with several compounds showing good cytotoxicity with IC₅₀ values ranging from 0.7483 to 5.572 μg/mL. capes.gov.br The presence of methoxy (B1213986) groups on the benzene (B151609) ring was noted to be important for the anticancer activity in this series. capes.gov.br Another study identified a Schiff's base derivative of quinoline as the most active against both human colon cancer (HT29) and breast cancer (MDA-MB231) cell lines, with IC₅₀ values of 4.7 and 4.6 μM, respectively. nih.gov
| Compound Type | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrid (Compound 25) | 58 Human Cancer Cell Lines (NCI) | 0.05 - 0.95 µM (GI₅₀) | nih.gov |
| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrid (Compound 30) | 58 Human Cancer Cell Lines (NCI) | 0.05 - 0.95 µM (GI₅₀) | nih.gov |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q) | MCF-7 (Breast) | 6.502 μM (IC₅₀) | nih.gov |
| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q) | PC3 (Prostate) | 11.751 μM (IC₅₀) | nih.gov |
| 7-Chloro-4-quinolinylhydrazone derivative (3h) | Various Cancer Lines | 0.7483 - 5.572 μg/mL (IC₅₀) | capes.gov.br |
| Quinoline Schiff's base (4e) | HT29 (Colon) | 4.7 μM (IC₅₀) | nih.gov |
| Quinoline Schiff's base (4e) | MDA-MB231 (Breast) | 4.6 μM (IC₅₀) | nih.gov |
Differential Selectivity of Derivatives against Cancerous versus Non-Cancerous Cells
A critical aspect of anticancer drug development is selective toxicity towards cancer cells over healthy, non-cancerous cells. Several studies have addressed this by co-evaluating 7-chloroquinoline derivatives on both tumor and non-tumor cell lines.
Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were tested for their effects on the non-tumor Madin-Darby canine kidney (MDCK1) cell line alongside seven human tumor cell lines. mdpi.com For one series of these compounds, a significant distinction in antiproliferative effects was observed, particularly against the HuT78 T-cell lymphoma line, with one derivative (12d) showing a GI₅₀ of 3.5 μM and a selectivity index (SI) of 28.5. mdpi.com
In another study, quinoline-4-carboxylic acid derivatives were found to be selective towards cancer cell lines (HeLa, MCF-7, K-562) with minimal effect on normal cells. nih.gov One compound, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, was particularly effective against MCF-7 breast cancer cells, causing an 82.9% reduction in cellular growth. nih.gov Similarly, pyrazoline-based compounds were screened against both MCF-7 breast cancer cells and the non-cancerous MCF-10 breast cell line. mdpi.com Two compounds, 6e and 6k, showed potent antiproliferative activity against the cancerous MCF-7 cells (IC₅₀ of 7.21 and 8.02 µM, respectively) while being less active against the normal cells, indicating a degree of selectivity. mdpi.com These findings underscore the potential for designing derivatives with a favorable therapeutic window.
Antitubercular Activity Assessment
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new antitubercular agents. The 7-chloroquinoline scaffold has also been explored in this context.
A series of twenty-one 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Three of the compounds (3f, 3i, and 3o) were non-cytotoxic and exhibited a significant minimum inhibitory concentration (MIC) of 2.5 µg/mL. nih.govresearchgate.net This potency is comparable to the first-line antitubercular drugs ethambutol (B1671381) (MIC 3.12 µg/mL) and rifampicin (B610482) (MIC 2.0 µg/mL). nih.govresearchgate.net
Further research into sulfonamide-based pyrazole-clubbed pyrazoline derivatives containing the 1-(7-chloroquinolin-4-yl) moiety also revealed promising antitubercular activity. nih.gov One compound in this series demonstrated an MIC of 10.2 μg/mL with 99% inhibition against the M. tuberculosis H37Rv strain. nih.gov These results indicate that 7-chloroquinoline derivatives, particularly hydrazones, represent a viable starting point for the development of new classes of antitubercular drugs. nih.govresearchgate.net
In Vitro Potency against Mycobacterium tuberculosis Strains
Derivatives of the 7-chloroquinoline scaffold are a significant area of investigation for new antitubercular agents. While the parent compound this compound serves as a foundational structure, extensive research has focused on synthesizing derivatives to enhance potency against Mycobacterium tuberculosis. Studies have shown that modifications, such as the introduction of hydrazone moieties at the 4-position of the 7-chloroquinoline ring, can lead to compounds with significant in vitro activity against the H37Rv strain of M. tuberculosis.
For instance, a series of 7-chloro-4-quinolinylhydrazones demonstrated promising results, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 2.5 µg/mL. nih.gov This level of activity is comparable to first-line anti-TB drugs like ethambutol. nih.gov Further research into pyrazolo[3,4-b] quinoline-5-ones, which link a pyrazole (B372694) to a quinoline ring, also yielded potent derivatives. Six compounds from this series showed very significant activity, inhibiting M. tuberculosis growth at a concentration of 1.6 µg/mL, which was more effective than the standard drug pyrazinamide. nih.gov These findings underscore the importance of the heteroaryl group (pyrazole) being linked to the quinoline ring for potent antitubercular effects. nih.gov The 7-chloroquinoline nucleus is considered a "privileged structure" in the design of new anti-TB drugs, with factors like the chlorine at the C7 position and increased lipophilicity being important for biological activity. nih.govnih.govmdpi.com
Table 1: Antitubercular Activity of Selected Quinoline Derivatives
| Compound Class | Strain | Activity (MIC) |
|---|---|---|
| 7-Chloro-4-quinolinylhydrazones | M. tuberculosis H37Rv | 2.5 µg/mL |
| Pyrazolo-quinoline analogues | M. tuberculosis H37Rv | 1.6 µg/mL |
| Substituted Pyrazolopyrimidine-Quinoline Hybrids | M. tuberculosis H37Rv | 9.9 - 31.25 µM |
Broad-Spectrum Antimicrobial Activity
The fusion of quinoline and pyrazole rings has produced derivatives with notable broad-spectrum antibacterial activity. Research has demonstrated that these hybrid molecules are effective against both Gram-positive and Gram-negative bacteria. In one study, synthesized quinoline-pyrazole derivatives showed potent activity against various bacterial strains. nih.govnih.gov For example, one pyrazole derivative exhibited fourfold the potency of gentamicin (B1671437) against Shigella flexneri (MIC 0.12 μg/mL) and twofold the potency against Proteus vulgaris (MIC 0.98 μg/mL). nih.gov
Another study synthesized a series of pyrazole-derived quinolines and tested them against a panel of bacteria. ijcpa.in The results showed that different derivatives had varied but significant activity. Against Pseudomonas aeruginosa, one compound showed excellent activity, while another was equipotent to the standard drug. ijcpa.in Similarly, against the Gram-positive Staphylococcus aureus, several compounds showed good to moderate activity. amazonaws.com These studies suggest that the quinoline-pyrazole scaffold is a promising framework for developing new antibacterial agents. nih.gov
Table 2: Antibacterial Activity of Selected Quinoline-Pyrazole Derivatives
| Derivative | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Pyrazole derivative 13b | Shigella flexneri | 0.12 μg/mL |
| Pyrazole derivative 13b | Proteus vulgaris | 0.98 μg/mL |
| Pyrazole derivative 8b | Staphylococcus epidermidis | 0.24 μg/mL |
Antifungal Efficacy (e.g.,Candida albicans,Cryptococcus neoformans, Phytopathogenic Fungi)
The this compound framework and its analogues have been evaluated for their effectiveness against a range of fungal pathogens, including those of clinical and agricultural importance. Hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline fragment have shown activity against Candida albicans and Cryptococcus neoformans. mdpi.com Studies on (7-chloroquinolin-4-yl)arylhydrazones also revealed their potential as antifungal agents for controlling C. albicans infections by repressing key enzymes like aspartyl proteases and phospholipases. ekb.eg Some pyrazole-quinoline derivatives have demonstrated equipotent activity to the standard drug Amphotericin B against C. albicans (MIC 0.49 μg/mL). researchgate.net
Beyond clinical pathogens, quinoline derivatives have been explored for their activity against phytopathogenic fungi. Inspired by the natural alkaloid quinine, one study designed a series of quinoline derivatives and tested them against fungi like Botrytis cinerea and Sclerotinia sclerotiorum. A specific derivative, Ac12, showed potent activity with EC50 values of 0.50 µg/mL and 0.52 µg/mL against B. cinerea and S. sclerotiorum, respectively, outperforming commercial fungicides. The mechanism appears to involve the disruption of the fungal cell membrane. Other research has also highlighted the potential of pyrazole derivatives to inhibit the growth of phytopathogenic fungi like Pythium ultimum and Magnaporthe grisea.
Antiprotozoal Activity (Beyond Malaria, e.g., Anti-amoebic)
While the 7-chloroquinoline core is famous for its role in antimalarial drugs, its derivatives have also been investigated for activity against other protozoa. Specifically, research has focused on their potential to treat amoebiasis, caused by Entamoeba histolytica. A series of chloroquinoline-based chalcones were synthesized and evaluated for their in vitro anti-amoebic activity. Four of the fifteen compounds were found to be more active against E. histolytica than the standard drug metronidazole (B1676534) (IC50 = 1.46 µM).
In another study, chloroquinoline–acetamide hybrids were developed as potential antiprotozoal agents. Out of twenty-seven synthesized compounds, eleven showed promising anti-amoebic activity, with IC50 values ranging from 0.41 to 1.80 μM, some of which were more potent than metronidazole. Pyrazoline derivatives bearing a quinoline tail have also been synthesized and tested, with some compounds exhibiting significant antiamoebic activity with IC50 values as low as 0.05 µM. nih.gov These findings highlight the potential of modifying the 7-chloroquinoline scaffold to develop effective treatments for protozoal diseases other than malaria.
Other Investigated Biological Activities of Related Derivatives (e.g., Anti-HIV, Sirtuin Inhibition, Acetylcholinesterase Inhibition, Antihyperlipidemic, Antioxidant)
The versatile 7-chloroquinoline scaffold has been a template for derivatives with a wide array of biological activities.
Anti-HIV Activity : The quinoline nucleus is considered a "privileged structure" and has been investigated for various biological actions, including antiviral activity. Research into quinoline derivatives has included their potential as anti-HIV-1 inhibitors.
Sirtuin Inhibition : Sirtuins are enzymes involved in cellular regulation, and their inhibition is a target for cancer therapy. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as sirtuin inhibitors, with one molecule, P6, showing selective inhibitory activity against SIRT3 (IC50 of 7.2 µM). nih.gov Other research has also identified quinoline derivatives like nitroxoline (B368727) as inhibitors of SIRT1 and SIRT2.
Acetylcholinesterase Inhibition : To combat neurodegenerative disorders like Alzheimer's disease, inhibitors of acetylcholinesterase (AChE) are sought. Pyrazolines have been identified as effective AChE inhibitors. Phenolic acid derivatives have also been studied, with N-trans-feruloyldopamine showing a high inhibitory effect on AChE with an IC50 value of 8.52 μM.
Antihyperlipidemic Activity : While direct studies are limited, the metabolic regulatory potential of quinoline derivatives has been noted. A study on quinoline–pyrazolopyrimidine hybrids explored their antidiabetic and antioxidant activities, which are closely linked to metabolic health and lipid regulation. nih.gov
Antioxidant Activity : Several 7-chloroquinoline derivatives have demonstrated significant antioxidant properties. The compound 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) has been shown to have an antioxidant effect in aged rats by repairing redox homeostasis. This compound and its analogues act by decreasing reactive species and have been investigated for their ability to combat oxidative stress.
Mechanistic Investigations of 7 Chloro 4 1h Pyrazol 1 Yl Quinoline Analogues
Elucidation of Molecular Targets
Research into the molecular basis of action for 7-chloro-4-(1H-pyrazol-1-yl)quinoline analogues has revealed their ability to interact with a variety of enzymes and modulate key cellular processes. These interactions are fundamental to their observed biological effects, which span from antimalarial to anticancer activities.
Enzyme Inhibition Profiles
Analogues of this compound have been shown to inhibit several enzymes that are critical for the survival and proliferation of pathogens and cancer cells.
Plasmodium falciparum Lactate Dehydrogenase (PfLDH): Several studies have investigated quinoline-based compounds as inhibitors of PfLDH, a key enzyme in the glycolytic pathway of the malaria parasite Plasmodium falciparum. nih.gov Molecular docking studies suggest that quinoline (B57606) derivatives can bind to the NADH cofactor-binding site of PfLDH, acting as competitive inhibitors. scirp.org This binding is thought to interfere with the parasite's energy metabolism. nih.govscirp.org For instance, quinoline-furanone hybrids have been designed and shown to target PfLDH, with some compounds exhibiting inhibitory activity comparable to the standard drug chloroquine (B1663885). nih.gov
Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) and Dihydropteroate Synthase (PfDHPS): The folate pathway is a well-established target for antimalarial drugs. While direct inhibition data for this compound on PfDHFR is not extensively detailed in the provided results, related quinoline-sulfonamide hybrids have been investigated for their interaction with PfDHPS, an enzyme upstream of PfDHFR. nih.gov Molecular docking studies of these hybrids showed that they fit well into the active site of PfDHPS, suggesting a potential mechanism of action through the disruption of folate biosynthesis. nih.gov
beta-Ketoacyl-ACP Synthase (FabH): Information regarding the direct inhibition of FabH by this compound analogues is not available in the provided search results.
Epidermal Growth Factor Receptor (EGFR): The 7-chloroquinoline (B30040) core is a prominent feature in many EGFR inhibitors. nih.govjofamericanscience.org Analogues have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, which are often overexpressed in various cancers. nih.govbohrium.com For example, quinoline-hydrazone hybrids have shown significant inhibitory activity against mutant EGFRs (T790M and L858R). bohrium.com The mechanism often involves binding to the ATP-binding site in the kinase domain of the receptor. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a critical strategy in cancer therapy. Certain 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors. nih.gov One such derivative displayed an IC50 value of 1.38 µM against VEGFR-2. nih.gov Docking studies have shown that these compounds can occupy the ATP-binding site of the VEGFR-2 kinase domain. nih.gov
Acetylcholinesterase: A review of 7-chloro-4-(piperazin-1-yl)quinoline derivatives has highlighted their potential as acetylcholinesterase inhibitors, suggesting a possible application in the management of Alzheimer's disease. nih.gov
Topoisomerase I/II: Pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to possess inhibitory activity against human topoisomerases I and IIα. nih.gov These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to cancer cell death. nih.gov
Table 1: Enzyme Inhibition by this compound Analogues
| Enzyme Target | Compound Class/Analogue | Observed Activity/IC50 | Reference |
|---|---|---|---|
| PfLDH | Quinoline-based inhibitors | Competitive inhibition at NADH binding site | scirp.org |
| PfLDH | Quinoline-furanone hybrids | Activity comparable to chloroquine | nih.gov |
| PfDHPS | Quinoline-sulfonamide hybrids | Favorable binding in active site (docking) | nih.gov |
| EGFR (mutant) | Quinoline-hydrazone hybrids | Significant inhibition of T790M/L858R mutants | bohrium.com |
| VEGFR-2 | 7-Chloro-4-(piperazin-1-yl)quinoline derivative | IC50 = 1.38 µM | nih.gov |
| Topoisomerase I/IIα | Pyrazolo[4,3-f]quinoline derivatives | Inhibition of enzyme activity | nih.gov |
Modulation of Cellular Pathways
The enzymatic inhibition by this compound analogues translates into significant effects on crucial cellular pathways, particularly those governing cell survival and proliferation.
Cell Cycle Progression: Certain quinoline-hydrazone hybrids have been found to induce cell cycle arrest in cancer cells. bohrium.com This disruption of the normal cell cycle is a key mechanism for their anticancer effects.
Apoptosis Induction: The same quinoline-hydrazone hybrids that cause cell cycle arrest have also been shown to induce apoptosis, or programmed cell death, in cancer cells. bohrium.com This is a desirable outcome for anticancer agents as it leads to the elimination of malignant cells.
DNA Synthesis/Replication Inhibition: By inhibiting topoisomerases I and II, pyrazolo[4,3-f]quinoline derivatives interfere with the processes of DNA replication and repair. nih.gov This disruption can lead to the accumulation of DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. nih.gov
Characterization of Ligand-Target Binding Interactions and Specificity
Molecular modeling and docking studies have been instrumental in elucidating the binding modes of this compound analogues with their respective enzyme targets. These studies provide insights into the specific interactions that govern their inhibitory activity and selectivity.
For instance, the binding of quinoline derivatives to the EGFR kinase domain often involves a crucial hydrogen bond between the quinoline nitrogen and the hinge region of the enzyme, specifically with a methionine residue (Met). nih.gov Furthermore, π-π stacking interactions between the quinoline ring and aromatic residues like tyrosine (Tyr) contribute to the stability of the ligand-protein complex. nih.gov
In the case of VEGFR-2, docking analyses have revealed that the quinoline moiety binds in the ATP-binding pocket, forming key hydrogen bonds with cysteine (Cys) and aspartic acid (Asp) residues. nih.gov
Similarly, for PfLDH, docking studies have shown that quinoline-based inhibitors can occupy the NADH-binding pocket, suggesting a competitive mode of inhibition. scirp.org The interactions within this pocket are critical for the compound's antimalarial activity. scirp.org
Structure Activity Relationship Sar and Rational Drug Design for 7 Chloro 4 1h Pyrazol 1 Yl Quinoline Derivatives
Impact of Substituents and Structural Modifications on Pharmacological Profile
The biological activity of 7-chloro-4-(1H-pyrazol-1-yl)quinoline derivatives is profoundly influenced by the nature and position of substituents on both the quinoline (B57606) and pyrazole (B372694) rings. Research on related 7-chloroquinoline (B30040) hybrids, such as those incorporating pyrazoline or piperazine (B1678402) moieties, offers a glimpse into these effects. mdpi.comnih.gov
For instance, in a series of hybrid molecules featuring a 7-chloro-4-aminoquinoline nucleus linked to a substituted 2-pyrazoline (B94618), the nature of the substituents on the pyrazoline ring was critical for their antiproliferative activity. It was observed that compounds bearing electron-withdrawing groups or weakly activating groups like methyl at certain positions on the pyrazoline were inactive against cancer cell lines. mdpi.com This suggests that the electronic properties of the substituents on the heterocyclic ring attached at the 4-position of the quinoline are a key determinant of their pharmacological effect.
Furthermore, studies on 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives have demonstrated that modifications at the distal nitrogen of the piperazine ring significantly impact their cytotoxic and enzyme inhibitory activities. In one study, a series of derivatives were synthesized with various N-substituted amino-ethanone groups. The compound bearing a 4-bromobenzylpiperazin-1-yl moiety exhibited the highest cytotoxicity against both MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. nih.gov This highlights the importance of the lipophilicity and electronic nature of the terminal substituent in dictating the anticancer potential.
The table below summarizes findings from related 7-chloroquinoline derivatives, which can provide inferential knowledge for the this compound scaffold.
| Scaffold | Substituent/Modification | Observed Impact on Pharmacological Profile |
| 7-chloro-4-aminoquinoline-pyrazoline hybrid | Electron-withdrawing or weakly activating groups on pyrazoline ring | Decreased or abolished antiproliferative activity. mdpi.com |
| 7-chloro-4-(piperazin-1-yl)quinoline | N-substituted amino-ethanone with a 4-bromobenzylpiperazin-1-yl group | Enhanced cytotoxicity against MCF-7 and PC3 cancer cell lines. nih.gov |
Identification of Key Structural Features Essential for Potency and Selectivity
The rational design of potent and selective inhibitors based on the this compound scaffold necessitates the identification of key structural features that govern their interaction with biological targets. The 7-chloroquinoline moiety itself is a well-established pharmacophore. mdpi.com The chlorine atom at the 7-position is often crucial for activity, and its replacement can lead to a significant loss of potency.
The pyrazole ring, being a versatile pharmacophore, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the amino acid residues in the active site of target proteins. The substitution pattern on the pyrazole ring is critical for modulating these interactions and achieving selectivity. For instance, in the broader context of pyrazole-containing kinase inhibitors, substitutions at specific positions on the pyrazole ring have been shown to be crucial for selectivity over different kinases.
Docking studies on related 7-chloro-4-(piperazin-1-yl)quinoline derivatives have provided insights into their binding modes. For example, a potent VEGFR-II inhibitor from this class was shown to have a binding mode similar to other known inhibitors, suggesting that the 7-chloroquinoline core anchors the molecule in the ATP-binding pocket of the kinase. nih.gov
Key structural features that are likely essential for the potency and selectivity of this compound derivatives include:
The 7-chloroquinoline core: Acts as a fundamental scaffold for interaction with the target.
The 1H-pyrazol-1-yl linker: Provides a rigid connection to the quinoline core and its nitrogen atoms can participate in hydrogen bonding.
Substituents on the pyrazole ring: These can be tailored to enhance potency and achieve selectivity for a specific biological target by occupying distinct sub-pockets in the active site.
Optimization Strategies for Enhanced Biological Activity
The optimization of this compound derivatives into clinical candidates involves a multi-pronged approach aimed at enhancing their biological activity, selectivity, and pharmacokinetic properties.
One common strategy is substituent modification . Based on initial SAR findings, medicinal chemists can systematically introduce a variety of functional groups onto the pyrazole and quinoline rings. This can involve varying the size, lipophilicity, and electronic properties of the substituents to improve target engagement and cellular permeability. For example, the introduction of halogen atoms or other electron-withdrawing groups can modulate the electronic distribution of the molecule and enhance its binding affinity.
Scaffold hopping is another valuable strategy. This involves replacing the pyrazole ring with other five- or six-membered heterocycles to explore new interaction patterns with the target protein. This approach can lead to the discovery of novel chemotypes with improved properties.
Hybrid molecule design is a powerful approach where the this compound scaffold is combined with another known pharmacophore to create a single molecule with dual or synergistic activity. This strategy has been successfully employed with the 7-chloroquinoline nucleus, leading to the development of potent hybrid compounds. mdpi.com
Furthermore, computational modeling and in silico screening play a crucial role in modern drug optimization. Techniques such as molecular docking can predict the binding modes of designed analogues and help prioritize the synthesis of compounds with the highest potential for activity. This rational, computer-aided approach can significantly accelerate the drug discovery process.
The table below outlines some of the optimization strategies that could be applied to the this compound scaffold.
| Optimization Strategy | Description | Potential Outcome |
| Substituent Modification | Systematic variation of functional groups on the quinoline and pyrazole rings. | Enhanced potency, selectivity, and improved pharmacokinetic properties. |
| Scaffold Hopping | Replacement of the pyrazole ring with other heterocyclic systems. | Discovery of novel chemotypes with different biological profiles. |
| Hybrid Molecule Design | Covalent linking of the scaffold with another known pharmacophore. | Development of compounds with dual or synergistic mechanisms of action. |
| Computational Modeling | Use of in silico tools to predict binding and prioritize synthesis. | Accelerated discovery of potent and selective lead compounds. |
Computational Chemistry and in Silico Modeling Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule, such as 7-chloro-4-(1H-pyrazol-1-yl)quinoline, might interact with a protein target at the atomic level. These simulations are crucial for understanding the compound's mechanism of action and for optimizing its structure to enhance therapeutic efficacy.
In silico molecular docking studies have been employed to predict the binding affinity and interaction patterns of quinoline-pyrazole hybrids with various biological targets. For instance, derivatives of 7-chloroquinoline (B30040) linked to pyrazoline have been docked into the active sites of enzymes like mycobacterial enoyl reductase (InhA), a key target for anti-tuberculosis drugs. nih.gov These studies reveal that the compounds can fit effectively within the enzyme's active site, with predicted binding strengths indicating a strong potential for inhibition.
One study on sulfonamide-based pyrazole-clubbed pyrazoline derivatives containing the 7-chloroquinoline moiety reported docking scores ranging from -9.714 to -8.647, with Glide energies also indicating strong binding affinity. nih.gov Specifically, a highly active compound demonstrated a docking score of –9.714 and a Glide energy of –64.183 kcal/mol, suggesting potent inhibition of the InhA enzyme. nih.gov Similarly, other quinoline (B57606) derivatives designed as HIV reverse transcriptase inhibitors have shown promising docking scores, with some exceeding -10.0, which is superior to standard drugs like elvitegravir and rilpivirine. nih.gov These computational results highlight the potential of the 7-chloroquinoline scaffold, coupled with a pyrazole (B372694) ring, to serve as a versatile pharmacophore for various therapeutic targets.
| Target Receptor | Compound Type | Docking Score | Glide Energy (kcal/mol) | Reference |
| Mycobacterial InhA | Sulfonamide-based pyrazole-clubbed pyrazoline with 7-chloroquinoline | -9.714 | -64.183 | nih.gov |
| HIV Reverse Transcriptase | Pyrazoline containing quinoline derivative | -10.675 | Not Reported | nih.gov |
| EGFR Tyrosine Kinase | Quinoline pyrazolyl-chalcone hybrid | Not Reported | Not Reported | researchgate.net |
| C. albicans N-myristoyltransferase | Quinoline pyrazolyl-chalcone hybrid | Not Reported | Not Reported | researchgate.net |
The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. Molecular docking simulations provide detailed insights into these stabilizing forces. For the 7-chloroquinoline-pyrazole scaffold, interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.
In the context of the InhA enzyme, derivatives have been shown to form crucial hydrogen bonds and hydrophobic interactions within the active site, which are essential for their inhibitory activity. nih.gov For HIV reverse transcriptase, synthesized quinoline derivatives displayed hydrophobic interactions with key amino acid residues such as TYR 188, PHE 227, and TRP 229, and hydrogen bond interactions with LYS 101. nih.gov These interactions anchor the molecule within the binding pocket, leading to a stable complex and effective inhibition. The specific nature of these interactions provides a roadmap for designing future analogs with improved binding and potency.
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties like HOMO-LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net
For the parent quinoline molecule, DFT calculations have determined the HOMO energy to be approximately -6.646 eV and the LUMO energy to be -1.816 eV, resulting in an energy gap of 4.83 eV. scirp.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of electronic transitions. researchgate.net Studies on novel pyrazoline derivatives have also utilized DFT to correlate theoretical data with experimental findings, providing insights into structural, spectroscopic, and thermodynamic phenomena. nih.gov These calculations are vital for understanding the intrinsic electronic properties that drive the biological activity of the this compound scaffold.
| Compound/Scaffold | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Quinoline | DFT (B3LYP/6–31+G(d,p)) | -6.646 | -1.816 | 4.83 | scirp.org |
| Pyrazole-based compounds | DFT (6-311g(d,p)) | Not Specified | Not Specified | ~3.08 | researchgate.net |
| Pyrazoline derivatives | DFT (B3LYP/6-311G++) | Not Specified | Not Specified | Not Specified | nih.gov |
Predictive Modeling for Pharmacokinetic Properties (e.g., Drug-likeness Assessment, ADMET Prediction)
In silico predictive modeling is a cornerstone of modern medicinal chemistry, allowing for the early assessment of a compound's pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and testing.
For various quinoline and pyrazole derivatives, ADMET predictions have been performed using online servers like SwissADME and pkCSM. nih.govnih.gov These studies assess compliance with criteria such as Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For instance, in silico ADMET predictions for novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives indicated good drug-likeness profiles. nih.gov Similarly, studies on other pyrazoline derivatives confirmed that the compounds generally met the criteria of Lipinski's rule. nih.gov Such analyses are critical for prioritizing compounds for further development.
| Property | Assessment Tool | Finding for Related Compounds | Significance | Reference |
| Drug-likeness | Lipinski's Rule of Five | Generally compliant (e.g., MW ≤ 500 g/mol ) | Predicts good oral bioavailability | nih.gov |
| Absorption | BOILED-Egg Model | Some analogs show good gastrointestinal absorption and brain permeation | Indicates potential for oral administration and CNS activity | amazonaws.com |
| Metabolism | CYP Substrate Prediction | Some analogs predicted to be substrates for Cytochrome P450 enzymes | Informs potential drug-drug interactions | amazonaws.com |
| Toxicity | ProTox-II, Lazar, etc. | Varies among derivatives; some predicted to have mutagenic effects | Early identification of potential safety concerns | nih.govresearchgate.net |
Statistical Models for Structure-Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are crucial for potency.
A three-dimensional QSAR (3D-QSAR) study was performed on pyrazoline derivatives as inhibitors of Malonyl CoA decarboxylase (MCD), an enzyme involved in fatty acid and glucose oxidation. researchgate.net Using the k-Nearest Neighbour Molecular Field Analysis (kNN-MFA) method, a statistical model was developed that provided insights into the structural requirements for enhanced inhibitory activity. researchgate.net Such models can guide the rational design of more potent inhibitors. Structure-activity relationship (SAR) studies on hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) have also been conducted to explore their antiproliferative and antifungal activities, further informing the design of new therapeutic agents. mdpi.com These statistical approaches are essential for optimizing the this compound scaffold to achieve desired biological effects.
Future Prospects and Therapeutic Applications
Potential of 7-Chloro-4-(1H-pyrazol-1-yl)quinoline and its Derivatives as Lead Compounds in Drug Discovery
The 7-chloroquinoline (B30040) moiety is a privileged scaffold in drug development, recognized for its wide range of biological activities, including antiparasitic, antiviral, and anticancer effects. mdpi.commdpi.commdpi.com The strategy of molecular hybridization—covalently linking this active pharmacophore with other biologically active units like pyrazole (B372694) or its reduced form, pyrazoline—is a rational approach to generating novel lead compounds with potentially enhanced or new activities. mdpi.comnih.gov
Researchers have synthesized and evaluated numerous derivatives based on this concept. For instance, a series of new hybrid analogues incorporating the 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety demonstrated significant cytostatic activity against a panel of 58 human cancer cell lines. nih.gov Several of these compounds exhibited potent growth inhibition (GI₅₀) values in the sub-micromolar range, underscoring their potential as anticancer leads. nih.gov The pyrazoline ring itself is a structural component of interest due to its association with prominent pharmacological effects, including antimicrobial and anticancer activities. nih.govnih.gov
Similarly, derivatives where the pyrazole is replaced with a piperazine (B1678402) ring have shown considerable promise. The 7-chloro-4-(piperazin-1-yl)quinoline (B128142) structure is another important scaffold that has yielded compounds with diverse pharmacological profiles, including antimalarial, anticancer, and anti-HIV activities. nih.gov The synthesis of novel 7-chloro-4-(piperazin-1-yl)quinoline derivatives has led to the identification of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key target in cancer therapy. nih.gov One such derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, displayed significant cytotoxicity against human breast cancer (MCF-7) cells and potent VEGFR-II inhibition. nih.gov
The combination of the 7-chloroquinoline core with other heterocycles like benzimidazole (B57391) and 1,2,3-triazole has also been explored, yielding compounds with antiproliferative properties. mdpi.commdpi.com This consistent success in generating bioactive molecules validates the potential of this compound and its analogues as a rich source of lead compounds for developing new therapeutics.
Table 1: Antiproliferative Activity of Selected 7-Chloro-4-aminoquinoline-Pyrazoline Hybrids
This table presents the 50% growth inhibition (GI₅₀) values for several hybrid compounds against various human cancer cell lines, as evaluated by the National Cancer Institute (NCI). nih.gov
| Compound | Cell Line | GI₅₀ (µM) | Cancer Type |
| 25 | SR | 0.05 | Leukemia |
| 30 | HOP-92 | 0.17 | Non-Small Cell Lung |
| 31 | SR | 0.07 | Leukemia |
| 36 | SR | 0.06 | Leukemia |
| 37 | SR | 0.09 | Leukemia |
Table 2: Cytotoxic and VEGFR-II Inhibitory Activity of Compound 4q
This table shows the in vitro activity of 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) and reference drugs. nih.gov
| Compound | Assay | IC₅₀ (µM) |
| 4q | Cytotoxicity (MCF-7) | 6.502 |
| Doxorubicin (B1662922) | Cytotoxicity (MCF-7) | 6.774 |
| 4q | VEGFR-II Inhibition | 1.38 |
| Sorafenib | VEGFR-II Inhibition | 0.33 |
Strategies for Addressing Drug Resistance Challenges through Novel Scaffold Modifications
The emergence of drug resistance is a major challenge in chemotherapy, particularly for antimicrobial and anticancer agents. mdpi.com The 7-chloroquinoline scaffold, famously represented by chloroquine (B1663885), has been compromised by widespread resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov A key strategy to overcome this resistance involves modifying the core structure to create novel compounds that can evade existing resistance mechanisms.
The development of hybrid molecules is a central tactic in this effort. By combining the 4-aminoquinoline (B48711) core with other pharmacophores, researchers aim to create agents with different modes of action or improved affinity for their targets. For example, several series of 1H-1,2,3-triazole-tethered 4-aminoquinoline conjugates have been synthesized and shown to be potent against chloroquine-resistant strains of P. falciparum. nih.gov These modifications often involve linking the quinoline (B57606) to moieties like ferrocenylchalcone or creating chalcone/-N-acetyl pyrazoline conjugates. nih.gov One such 1,2,3-triazole linked 4-aminoquinoline-N-acetyl pyrazoline conjugate was found to be highly potent, with an IC₅₀ of 53.7 nM against the chloroquine-resistant W2 strain, and was non-cytotoxic to mammalian HeLa cells. nih.gov
These findings suggest that the pyrazole moiety, as seen in this compound, can be a crucial component in designing next-generation antimalarials. The rationale is that the hybrid compound may possess dual or multiple mechanisms of action, making it more difficult for the parasite to develop resistance. The modifications can interfere with different biological pathways or restore accumulation of the drug in the parasite's food vacuole, a key site of action for quinoline antimalarials.
Exploration of Multi-Targeting Approaches in Drug Design
Complex diseases like cancer and infectious diseases often involve multiple biological pathways. Traditional drug design has focused on a "one molecule, one target" paradigm, but this approach can be limited by the development of resistance and pathway redundancy. A more contemporary strategy is the design of multi-targeting agents, where a single molecule is engineered to interact with several targets simultaneously. nih.gov This can lead to enhanced therapeutic efficacy, a more favorable side-effect profile, and a lower likelihood of resistance. nih.govresearchgate.net
The this compound scaffold is well-suited for this approach. The quinoline and pyrazole moieties can each be tailored to interact with different biological targets. For example, in cancer therapy, a derivative could be designed where the quinoline portion inhibits topoisomerase or disrupts autophagy, while the pyrazole portion inhibits a specific kinase, such as VEGFR-II. mdpi.comnih.gov This multi-pronged attack could be more effective at inducing cancer cell death than a single-target agent.
This strategy has been successfully implemented in the discovery of potent antiviral inhibitors. nih.gov Researchers have designed compounds that simultaneously act on host ribosomes and viral proteins like RNA-dependent RNA polymerase (RdRp) to impair viral replication and assembly. nih.govresearchgate.net While the specific examples were alkaloids, the underlying principle is broadly applicable. nih.gov Designing derivatives of this compound that can hit multiple targets within a cancer cell or a pathogen represents a promising and rational direction for future drug development efforts.
Translational Research Opportunities in Neglected Tropical Diseases and Oncological Therapeutics
The versatile bioactivity of the 7-chloroquinoline-pyrazole scaffold provides significant translational opportunities in two critical areas of human health: neglected tropical diseases (NTDs) and oncology.
Neglected Tropical Diseases (NTDs): NTDs, such as malaria and leishmaniasis, affect billions of people, primarily in low-income regions. nih.gov There is a pressing need for new, effective, and safe treatments due to issues like toxicity and drug resistance with current therapies. nih.govmdpi.com As discussed, hybrids based on the 7-chloroquinoline core are potent against chloroquine-resistant malaria. nih.gov The incorporation of sulfonamide and piperazine moieties into the 7-chloroquinoline structure has also yielded compounds with significant antimalarial and antiamoebic activities. researchgate.net
Furthermore, the pyrazole moiety itself is a key feature in compounds developed to fight other NTDs. For instance, a series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed an active profile against Leishmania infantum and Leishmania amazonensis, with some compounds exhibiting potency similar to the drug pentamidine (B1679287) but with lower cytotoxicity. mdpi.com This highlights the potential of combining the proven antiprotozoal activity of the 7-chloroquinoline scaffold with the antileishmanial properties associated with the pyrazole ring to create novel dual-action agents for NTDs.
Oncological Therapeutics: The application of 7-chloroquinoline derivatives in cancer therapy is an expanding field of research. Numerous studies have documented the antiproliferative activity of these compounds against a wide array of human cancer cell lines, including leukemia, non-small cell lung, breast, and prostate cancers. nih.govnih.gov
The mechanisms underlying this anticancer activity are diverse. Some derivatives function as potent inhibitors of key signaling pathways, such as the VEGFR-II pathway, which is crucial for tumor angiogenesis. nih.gov Other hybrid molecules, like those combining the 7-chloro-4-aminoquinoline nucleus with benzimidazole, have also shown potent growth inhibition of various tumor cell lines. mdpi.com The ability to generate compounds with GI₅₀ values in the nanomolar range demonstrates the significant potential for translating these laboratory findings into clinical candidates for cancer treatment. nih.gov The development of these molecules as standalone chemotherapeutics or as chemosensitizers to be used in combination with existing anticancer drugs represents a major translational opportunity. mdpi.com
Q & A
Q. What are the standard synthetic protocols for 7-chloro-4-(1H-pyrazol-1-yl)quinoline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including cyclocondensation and heterocyclic coupling. Key steps include:
- InCl3-catalyzed reactions in green solvents (e.g., ethanol/water mixtures) to improve yield and reduce by-products .
- Temperature control (80–100°C) and solvent selection (e.g., DMF or THF) to stabilize intermediates .
- Monitoring via TLC or HPLC to assess reaction progress . Example optimization: A study achieved 85% yield using InCl3 catalysis at 90°C for 12 hours .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms substitution patterns (e.g., pyrazole C–H protons at δ 6.32–6.93 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 284.1) .
- X-ray crystallography : Resolves crystal system (triclinic, space group P1) and bond angles (e.g., C–N–C = 119.8°) .
- HPLC : Ensures >98% purity for biological assays .
Q. What are the primary biological activities reported for this compound?
- Anti-inflammatory activity : Inhibits nitric oxide (NO) production in macrophages (IC50 = 12.3 µM) .
- Analgesic effects : Reduces writhing response in murine models by 60% at 50 mg/kg .
- Antimicrobial potential : Structural analogs show activity against S. aureus (MIC = 8 µg/mL) .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, pyrazole) influence structure-activity relationships (SAR)?
- Chloro group : Enhances lipophilicity and target binding (e.g., π-stacking with enzyme active sites) .
- Pyrazole moiety : Modulates electron density; 3,5-disubstituted pyrazoles improve metabolic stability . Comparative data: Replacement of chloro with methoxy reduces anti-inflammatory potency by 40% .
Q. What crystallographic insights inform molecular conformation and stability?
- Crystal packing : Triclinic system (a = 7.0048 Å, α = 91.37°) with intermolecular C–H···Cl interactions stabilizing the lattice .
- Torsional angles : Pyrazole-quinoline dihedral angle = 12.5°, favoring planar conformation for target engagement .
Q. How can contradictions in biological assay data be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. primary cells) .
- Solubility adjustments : Use co-solvents (e.g., 10% DMSO) to address false negatives in in vitro screens .
- Off-target profiling : Employ kinase panels to rule out non-specific effects .
Q. What green chemistry approaches are applicable to large-scale synthesis?
- Catalyst recycling : Recover InCl3 via aqueous extraction, reducing waste .
- Continuous flow reactors : Improve yield consistency (±2% variance) and reduce reaction time by 30% .
Methodological Recommendations
- Synthetic scale-up : Use automated platforms for reproducible multi-gram synthesis .
- Toxicity screening : Prioritize Ames test and hepatocyte viability assays early in development .
- Computational modeling : Perform DFT calculations to predict substituent effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
